molecular formula C9H10BrNO2 B1431101 Methyl 4-amino-3-bromo-2-methylbenzoate CAS No. 1427361-33-8

Methyl 4-amino-3-bromo-2-methylbenzoate

Cat. No.: B1431101
CAS No.: 1427361-33-8
M. Wt: 244.08 g/mol
InChI Key: HAEHULSXXMHFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-bromo-2-methylbenzoate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-amino-3-bromo-2-methylbenzoate is utilized as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it plays a critical role in the synthesis of anti-cancer drugs that inhibit thymidylate synthase. The synthesis process typically involves multiple steps, including reactions with p-toluidine, chloral hydrate, hydroxylamine hydrochloride, and others (Cao Sheng-li, 2004).
  • It is also used in the synthesis of zinc phthalocyanine derivatives, which have significant applications in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
  • Additionally, it is involved in the synthesis of benzo[b]thiophen derivatives, which have shown potential in pharmacological studies (N. Chapman, K. Clarke, B. Gore, K. Sharma, 1971).

Structural and Thermochemical Studies

  • Studies on bromo-methylbenzoic acids, including derivatives like this compound, have provided insights into structure-property relationships, especially in terms of thermodynamics of sublimation, fusion, vaporization, and solubility. These studies are crucial for understanding the stability and solubility of such compounds, which is important in drug formulation and development (K. Zherikova, A. A. Svetlov, N. Kuratieva, S. Verevkin, 2016).

Synthesis of Related Compounds

  • The compound is also used in the synthesis of Chloranthraniliprole, a pesticide, showcasing its versatility in different chemical synthesis pathways. This demonstrates the broad utility of this compound in synthesizing a variety of chemical products (Zheng Jian-hong, 2012).

Applications in Organic Chemistry Education

Properties

IUPAC Name

methyl 4-amino-3-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-6(9(12)13-2)3-4-7(11)8(5)10/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEHULSXXMHFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.